3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride
Description
Historical Context of Halogenated Benzoyl Compounds
The development of halogenated benzoyl compounds traces its origins to the fundamental work on benzoyl chloride itself, which was first prepared through the treatment of benzaldehyde with chlorine in early synthetic organic chemistry. Benzoyl chloride, also known as benzenecarbonyl chloride, established the foundation for understanding acyl chloride chemistry with its characteristic formula C7H5ClO and its role as a colourless, fuming liquid with distinctive chemical properties. The evolution toward multiply-halogenated derivatives emerged from the need for more specialized synthetic intermediates with enhanced reactivity profiles and specific electronic characteristics.
Historical synthetic approaches to halogenated benzoyl derivatives initially involved direct halogenation processes, where benzotrichloride was converted using either water or benzoic acid through established industrial methods. The progression toward more complex halogenated systems, including dichlorobenzoyl chlorides, required sophisticated multi-step synthetic protocols that incorporated sulfonation reactions followed by catalytic chlorination procedures. These early methodologies established the groundwork for contemporary approaches to synthesizing compounds like 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride.
The decarboxylative halogenation methodology, pioneered through the Hunsdiecker-Borodin reaction, provided crucial insights into the formation of organic halides from carboxylic acid precursors. This historical development proved particularly significant for aromatic acid substrates, where electron-poor acids underwent reactions in good to excellent yields under appropriate conditions. The understanding gained from these fundamental transformations directly influenced modern synthetic approaches to complex halogenated benzoyl compounds, establishing precedents for the controlled introduction of multiple halogen substituents into aromatic systems.
Classification and Nomenclature
The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as an acyl halide derived from the corresponding benzoic acid derivative. According to established nomenclature principles, acyl halides where hydroxy groups of acid groups have been replaced by halogen atoms are named by citing the acyl group name followed by the halide designation as separate words. The retention of "benzoyl" as a preferred prefix in International Union of Pure and Applied Chemistry nomenclature reflects its historical significance and widespread recognition in chemical literature.
The systematic name construction follows established patterns where the benzene ring substitution pattern is indicated through numerical position descriptors. The compound features chlorine atoms at the 3 and 5 positions relative to the carbonyl-bearing carbon, while the difluoromethoxy group occupies the 4 position. This substitution pattern creates a symmetrical arrangement of chlorine atoms flanking the difluoromethoxy substituent, resulting in distinctive electronic and steric properties that influence the compound's reactivity profile.
The molecular formula C8H3Cl3F2O2 reveals the presence of eight carbon atoms, three hydrogen atoms, three chlorine atoms, two fluorine atoms, and two oxygen atoms. This composition reflects the complex nature of the molecule, combining multiple electronegative substituents with the reactive acyl chloride functional group. The systematic approach to naming ensures unambiguous identification while following established chemical nomenclature conventions that facilitate clear communication within the scientific community.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its multifaceted role as a synthetic intermediate and its unique reactivity profile. As an acyl chloride, the compound exhibits high electrophilicity at the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions. The presence of multiple electronegative substituents further enhances this electrophilicity, creating a highly reactive system suitable for forming amides, esters, and other carbonyl derivatives under mild conditions.
The compound's utility extends beyond simple acyl transfer reactions due to the distinctive electronic properties imparted by the difluoromethoxy group. Research has demonstrated that difluoromethoxy substituents act as moderate electron-withdrawing groups through both inductive and resonance pathways, with measured Hammett constants indicating σI = 0.22 and σR = 0.07. These electronic effects position the difluoromethoxy group in an intermediate range between trifluoromethyl and methoxy substituents, providing synthetic chemists with precise tools for modulating molecular properties.
The strategic value of this compound in pharmaceutical synthesis relates to its ability to introduce multiple functional elements simultaneously while maintaining synthetic accessibility. The difluoromethoxy group has gained particular attention in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to modulate biological activity through controlled electronic effects. The combination with chlorine substituents creates opportunities for further derivatization through cross-coupling reactions or nucleophilic aromatic substitution processes.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 275.46 g/mol | Optimal for pharmaceutical applications |
| Electronegative Substituents | 5 (Cl, F, O) | Enhanced electrophilicity |
| Hammett Constants (CF2OCH3) | σI = 0.22, σR = 0.07 | Moderate electron withdrawal |
| Functional Groups | Acyl chloride, difluoromethoxy | Dual reactivity potential |
Overview of Difluoromethoxy-Substituted Aromatic Compounds
Difluoromethoxy-substituted aromatic compounds represent a specialized class of organofluorine molecules that have gained significant attention in contemporary organic synthesis and pharmaceutical chemistry. The difluoromethoxy group (CF2OCH3) occupies a unique position in the spectrum of fluorinated substituents, exhibiting electronic properties that bridge the gap between fully fluorinated and non-fluorinated analogs. Research into the systematic introduction of this functional group has revealed efficient synthetic methodologies, particularly through fluorodesulfurization of thionoesters using optimized reagent combinations.
The electronic characteristics of the difluoromethoxy substituent have been extensively studied through 19F Nuclear Magnetic Resonance spectroscopy and Hammett constant determination methodologies. These investigations have established that the CF2OCH3 group functions as a moderate electron acceptor through both inductive and resonance mechanisms, with its overall electronic effect positioned closest to that of the difluoromethyl (CHF2) group within the series CF3, CHF2, CH2F, and CH3. This positioning makes difluoromethoxy substitution particularly valuable for fine-tuning electronic properties in aromatic systems.
Synthetic access to difluoromethoxy-substituted aromatic compounds has been achieved through multiple methodological approaches, including direct fluorination and nucleophilic substitution strategies. One notable method involves the reaction of nitrophenol substrates with difluorochloromethane under basic conditions in aqueous phase systems. This approach offers environmental advantages by eliminating organic solvent requirements while maintaining high product yields under optimized conditions. The methodology demonstrates broad applicability across various substitution patterns and provides access to difluoromethoxy nitrobenzene derivatives with excellent efficiency.
The industrial significance of difluoromethoxy-substituted compounds continues to expand as their unique properties find applications in agrochemical and pharmaceutical development. The combination of metabolic stability, favorable lipophilicity characteristics, and predictable electronic effects makes these compounds attractive candidates for drug discovery programs. The specific case of this compound exemplifies how multiple halogen substituents can be combined with difluoromethoxy functionality to create versatile synthetic intermediates suitable for complex molecule construction.
Properties
IUPAC Name |
3,5-dichloro-4-(difluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)2-5(10)6(4)15-8(12)13/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYPNOSPWLMOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Oxalyl Chloride-Mediated Conversion of Aromatic Carboxylic Acids
Method Overview:
This approach involves the conversion of a 3,5-dichlorobenzoic acid derivative into the corresponding acyl chloride using oxalyl chloride. The process is conducted under controlled low temperatures to prevent side reactions.
Research Findings:
This method is straightforward, with the use of oxalyl chloride being standard for acyl chloride synthesis from carboxylic acids. The addition of a catalytic amount of DMF enhances the reaction rate by forming a Vilsmeier complex, facilitating the formation of the acyl chloride.
Thionyl Chloride Reflux Method
Method Overview:
A classical route involves refluxing 3,5-dimethylbenzoic acid with thionyl chloride, followed by distillation to isolate the benzoyl chloride.
Research Findings:
This method is reliable but requires longer reaction times and careful removal of residual thionyl chloride. It is suitable for large-scale preparations due to its simplicity.
Chlorocarbonylation of Aromatic Precursors
Method Overview:
This route involves direct chlorocarbonylation of aromatic compounds, such as aryl bromides, using carbon monoxide in the presence of palladium catalysts.
Research Findings:
This method allows for the synthesis of benzoyl chlorides with specific substitution patterns, offering versatility for functionalized derivatives.
Synthesis of Difluoromethoxy-Substituted Benzoyl Chlorides
Given the specific substituents, a key step involves the formation of the difluoromethoxy group prior to acyl chloride formation:
- Preparation of 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde via nucleophilic substitution of phenolic precursors with difluoromethylating agents, followed by oxidation to the acid chloride.
Research Findings:
This multi-step process involves initial synthesis of the phenolic precursor, followed by chlorination using thionyl chloride or oxalyl chloride, with subsequent acylation steps to yield the target compound.
Summary of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxalyl chloride conversion | Oxalyl chloride, DMF | 0°C to room temperature | High yield, straightforward | Requires careful handling of reagents |
| Thionyl chloride reflux | Thionyl chloride | 70-80°C, 18 hours | Widely used, scalable | Longer reaction time, potential side reactions |
| Chlorocarbonylation | CO, Pd catalyst | 110°C, 24 hours | Functional group tolerance | Requires specialized equipment |
| Direct chlorination | SOCl₂ or PCl₃ | Reflux, 70-80°C | Effective for aromatic derivatives | Over-chlorination risk |
| Multi-step fluorinated precursor synthesis | Nucleophilic substitution, oxidation | Variable | Enables specific substitution | Multi-step, complex |
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with amines can yield amide derivatives, while reaction with alcohols can produce ester derivatives .
Scientific Research Applications
Organic Synthesis
3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is primarily utilized as a building block in organic synthesis. It serves as an intermediate for the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.
| Reaction Type | Description | Major Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles (amines, thiols) | Substituted benzoyl derivatives |
| Oxidation | Can be oxidized to form carboxylic acids | Benzoyl chloride derivatives |
| Reduction | Converts to corresponding alcohols | 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol |
Biological Applications
The compound has been investigated for its potential biological activities. Studies suggest that it may act as an enzyme inhibitor or receptor ligand, making it relevant in medicinal chemistry.
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. A comparative study demonstrated strong bactericidal effects against common pathogens, suggesting its potential as an antimicrobial agent.
Pharmaceutical Development
This compound is also explored in the development of pharmaceutical compounds targeting conditions like asthma and chronic obstructive pulmonary disease (COPD). Its structural characteristics allow it to modulate biological pathways associated with inflammation and immune response.
Example: PDE4 Inhibitors
The compound has been referenced in patents related to phosphodiesterase type 4 (PDE4) inhibitors, which are crucial in treating inflammatory diseases. The unique substitution pattern enhances its efficacy as a therapeutic agent against respiratory diseases.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl group reacts with nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical syntheses and research applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃, -OCHF₂) increase electrophilicity of the acyl chloride, enhancing reactivity in nucleophilic substitution or coupling reactions .
- Steric and Electronic Differences : The difluoromethoxy group (-OCHF₂) in the target compound introduces steric bulk and electronegativity compared to simpler substituents like methoxy (-OCH₃) .
Physicochemical Properties
Physical properties vary significantly based on substituents:
| Compound | Boiling Point (°C) | Density (g/cm³) | Reactivity with Water |
|---|---|---|---|
| This compound | Data not available | ~1.6 (estimated) | Reacts violently |
| 3,5-Dichloro-2,4-difluorobenzoyl chloride | 238 | 1.656 | Reacts violently |
| Benzoyl chloride (reference) | 197 | 1.212 | Violent hydrolysis |
| 4-Methoxybenzoyl chloride | 245 | 1.273 | Moderate hydrolysis |
Key Findings :
- Boiling Points : Halogenated derivatives (e.g., 3,5-dichloro-2,4-difluorobenzoyl chloride) exhibit higher boiling points due to increased molecular weight and polarity .
- Reactivity : All benzoyl chlorides react with water, generating HCl gas, but electron-withdrawing substituents (e.g., -Cl, -F) accelerate hydrolysis compared to electron-donating groups (e.g., -OCH₃) .
Target Compound :
Comparisons :
3,5-Dichloro-2,4-difluorobenzoyl Chloride :
3-Chloro-5-(trifluoromethyl)benzoyl Chloride :
4-Methoxybenzoyl Chloride :
- Electron-donating -OCH₃ reduces reactivity, limiting use to less demanding syntheses (e.g., dyes) .
Biological Activity
3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, including the presence of chlorine and difluoromethoxy groups, suggest significant interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H4Cl2F2O2
- Molecular Weight : 257.02 g/mol
- Structural Characteristics : The compound features two chlorine atoms and a difluoromethoxy group, which influence its chemical reactivity and biological interactions.
The biological activity of this compound involves several mechanisms:
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes, particularly proteasomes and cathepsins B and L. These enzymes are crucial in protein degradation pathways, which are often dysregulated in various diseases.
-
Receptor Modulation :
- It may modulate receptor activities by binding to specific sites on receptors, thereby influencing signal transduction pathways involved in inflammation and cellular stress responses.
- PDE4 Inhibition :
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Case Study 1: Proteasome Activity Modulation
A study investigated the effects of this compound on proteasome activity. The results indicated a significant inhibition of proteasomal degradation pathways, suggesting potential applications in diseases where protein accumulation is problematic.
Case Study 2: Inhibition of Cathepsins
Research focused on cathepsin B and L revealed that the compound effectively inhibited these enzymes at low concentrations. This inhibition could lead to reduced inflammation and tissue remodeling in chronic inflammatory diseases.
Case Study 3: Therapeutic Applications in Respiratory Diseases
Clinical studies have explored the use of PDE4 inhibitors for managing COPD. Compounds structurally related to this compound exhibited promising results in reducing airway inflammation and improving lung function in preclinical models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
